
1-Allyl-1-methoxy-cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1-methoxy-cyclohexane is an organic compound with the molecular formula C10H18O It is a cyclohexane derivative where one hydrogen atom is replaced by an allyl group and another by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1-methoxy-cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with allyl bromide in the presence of a base, followed by methylation using dimethyl sulfate or methyl iodide. The reaction conditions typically include:
Temperature: 50-100°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Potassium carbonate or sodium hydride
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include:
Feedstock: Cyclohexanone, allyl bromide, and methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Reaction Conditions: Elevated temperatures and pressures to optimize reaction rates and yields
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1-methoxy-cyclohexane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield cyclohexanol derivatives.
Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Allyl chloride or bromide in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexanol or cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Scientific Research Applications
1-Allyl-1-methoxy-cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-1-methoxy-cyclohexane involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Allyl-1-methoxy-benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-Allyl-1-methoxy-cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-Allyl-1-methoxy-cycloheptane: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
Uniqueness: 1-Allyl-1-methoxy-cyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties
Properties
CAS No. |
60753-94-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-methoxy-1-prop-2-enylcyclohexane |
InChI |
InChI=1S/C10H18O/c1-3-7-10(11-2)8-5-4-6-9-10/h3H,1,4-9H2,2H3 |
InChI Key |
QJLUJDAFAZJIFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


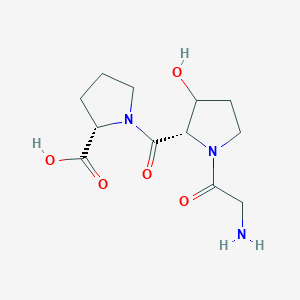
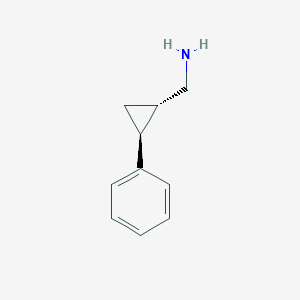
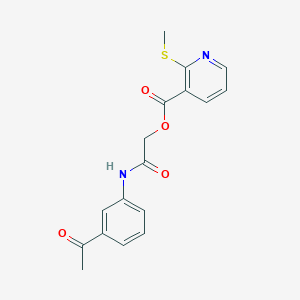

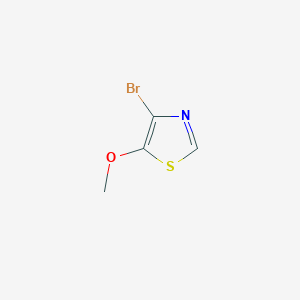

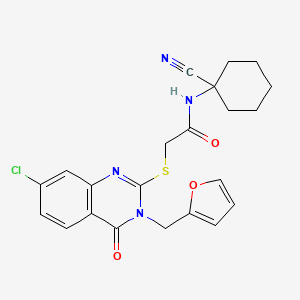
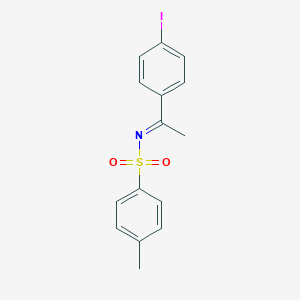

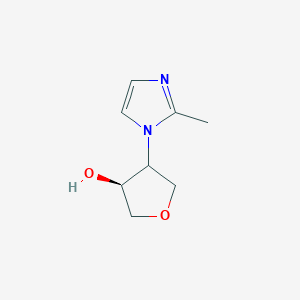
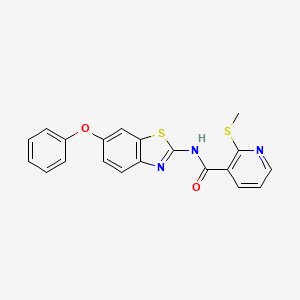
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
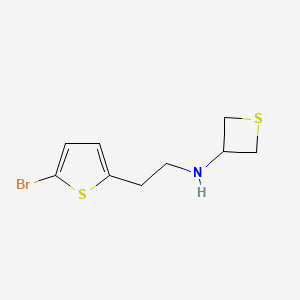
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
